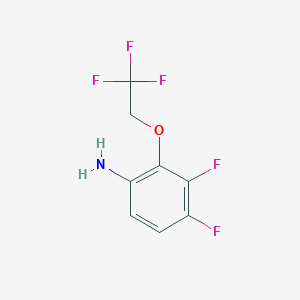
3,4-Difluoro-2-(2,2,2-trifluoroethoxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Difluoro-2-(2,2,2-trifluoroethoxy)aniline is a fluorinated aromatic amine compound characterized by the presence of two fluorine atoms on the benzene ring and a trifluoroethoxy group attached to the second carbon of the aniline moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Fluorination: The compound can be synthesized by direct fluorination of 2-(2,2,2-trifluoroethoxy)aniline using fluorinating agents such as xenon difluoride (XeF₂) or cobalt trifluoride (CoF₃).
Nucleophilic Aromatic Substitution: Another method involves the nucleophilic aromatic substitution of a suitable precursor, such as 3,4-difluorobenzonitrile, with 2,2,2-trifluoroethanol in the presence of a strong base like potassium tert-butoxide.
Industrial Production Methods: Industrial production typically involves large-scale fluorination reactions under controlled conditions to ensure safety and yield optimization. Continuous flow reactors and advanced fluorination techniques are employed to achieve high purity and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as nitro compounds or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group, leading to the formation of secondary or tertiary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Typical reducing agents are tin (Sn) and hydrogen (H₂) in the presence of a catalyst.
Substitution: Electrophilic substitution often uses Lewis acids like aluminum chloride (AlCl₃), while nucleophilic substitution may involve strong bases.
Major Products Formed:
Oxidation: Nitro derivatives, carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
3,4-Difluoro-2-(2,2,2-trifluoroethoxy)aniline finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug design and development, particularly in targeting specific biological pathways.
Industry: Employed in the production of advanced materials, such as fluorinated polymers and coatings.
作用机制
The compound exerts its effects through interactions with molecular targets and pathways. Its fluorinated structure enhances its binding affinity to certain enzymes and receptors, leading to specific biological responses. The exact mechanism may vary depending on the application, but it generally involves modulation of biochemical processes.
相似化合物的比较
3-Fluoro-4-(2,2,2-trifluoroethoxy)phenylboronic Acid: Similar in structure but contains a boronic acid group instead of an amine.
3-(2,2,2-Trifluoroethoxy)propionitrile: A fluorinated nitrile compound used in electrolytes for lithium batteries.
Uniqueness: 3,4-Difluoro-2-(2,2,2-trifluoroethoxy)aniline is unique due to its combination of fluorine atoms and trifluoroethoxy group, which confer distinct chemical and physical properties compared to other similar compounds. Its versatility in various reactions and applications highlights its importance in scientific research and industry.
属性
IUPAC Name |
3,4-difluoro-2-(2,2,2-trifluoroethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO/c9-4-1-2-5(14)7(6(4)10)15-3-8(11,12)13/h1-2H,3,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYUSADUOZMCEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)OCC(F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














